1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one
Description
Properties
Molecular Formula |
C12H15FOS |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-propan-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C12H15FOS/c1-9(2)15-8-12(14)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
VZIIDSBSQNADBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(=O)CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Acyl Chloride Intermediate and Thiol Addition
A related synthetic route described for sulfur-containing aryl ketones involves:
- Starting with 4-fluoro-N-isopropylbenzenamine , which is reacted with 2-(methylthio)acetyl chloride in acetonitrile at low temperatures (273 K) in the presence of triethylamine as a base.
- The reaction mixture is stirred at room temperature for several hours, followed by aqueous workup and organic extraction.
- The crude product, an N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide, is purified and then subjected to oxidation or further functionalization steps to yield the target ketone with isopropylthio substitution.
This method, although for a related amide, demonstrates the feasibility of introducing isopropylthio groups via acyl chloride intermediates and thiol derivatives under mild conditions.
Reaction Conditions and Optimization
Solvents and Temperature
Bases and Catalysts
- Triethylamine is frequently used as a base to neutralize acids formed during acylation reactions.
- Potassium hydroxide or sodium hydroxide are used in Claisen–Schmidt condensations.
- Phase-transfer catalysts or solid bases can enhance yields in industrial processes.
Purification Techniques
- Extraction with organic solvents such as methyl tert-butyl ether (MTBE) or dichloromethane.
- Drying over magnesium sulfate (MgSO4).
- Evaporation under reduced pressure.
- Chromatography on silica gel using hexane/ethyl acetate mixtures.
- Recrystallization from solvents like diethyl ether or ethanol to obtain pure crystalline products.
Analytical Characterization
The synthesized compounds are characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR) to confirm structural integrity and purity.
- Infrared (IR) spectroscopy for functional group identification.
- Gas Chromatography-Mass Spectrometry (GC-MS) for molecular weight and purity.
- Thermal analysis (TGA, DSC) for stability assessment.
- Single crystal X-ray diffraction (XRD) for crystal structure determination.
Summary Table of Preparation Method
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 4-Fluoro-N-isopropylbenzenamine + 2-(methylthio)acetyl chloride, triethylamine, acetonitrile, 273 K to RT, 5 h | Acylation to form N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide | Intermediate with methylthio group |
| 2 | Oxidation with meta-chloroperbenzoic acid, dichloromethane, 263–273 K, 5 h | Oxidation to sulfoxide or sulfone derivative | Functionalized sulfur compound |
| 3 | Purification by extraction, drying, chromatography, recrystallization | Isolation of pure compound | Pure target compound |
Note: Step 2 may vary depending on desired sulfur oxidation state; for isopropylthio, thiol substitution without oxidation is typical.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the isopropylthio group may contribute to the compound’s overall stability and reactivity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Impact of Substituents on Reactivity and Bioactivity
- Thioether vs. Enone Systems: The isopropylthio group in the target compound introduces sulfur-based nucleophilicity, contrasting with the electrophilic α,β-unsaturated ketones in enone derivatives (e.g., [19F]FNFP) .
Pharmacological Potential
While the target compound lacks explicit bioactivity data in the provided evidence, structurally related compounds demonstrate diverse applications:
- The Schiff base hydrazone ligand () exhibits broad-spectrum antimicrobial activity, suggesting that sulfur-containing analogs like the target compound could be explored for similar purposes .
- Enone derivatives (e.g., [19F]FNFP) highlight the utility of fluorinated ketones in radiopharmaceutical synthesis .
Biological Activity
1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the fluorophenyl and isopropylthio groups, suggest a variety of interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C12H15FOS
- Molecular Weight : 232.31 g/mol
- CAS Number : [specific CAS number not provided in search results]
The biological activity of 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one is attributed to its ability to interact with various enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability, while the isopropylthio group may facilitate specific binding interactions with target proteins.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one possesses antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anticancer Properties : In vitro assays have shown that the compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 15.2 | Disruption of cell wall synthesis |
| Anticancer | HeLa (cervical) | 10.5 | Induction of apoptosis |
| Anticancer | MCF7 (breast) | 8.7 | Cell cycle arrest at G1 phase |
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by researchers evaluated the antimicrobial efficacy of 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one against various bacterial strains. The results indicated significant inhibition against E. coli, with an IC50 value of 15.2 µM, suggesting its potential as an antibacterial agent. -
Anticancer Mechanism Exploration
In another investigation, the compound was tested on HeLa and MCF7 cell lines to assess its anticancer properties. The study revealed that it induced apoptosis through the activation of caspase pathways and caused G1 phase arrest in the cell cycle, highlighting its potential as a chemotherapeutic agent.
Research Findings
Recent studies have focused on optimizing the structure of 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one to enhance its biological activity. Modifications to the isopropylthio group have been shown to improve potency against cancer cells while maintaining favorable pharmacokinetic properties.
Q & A
Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the ketone backbone via Claisen-Schmidt condensation. For example, reacting 4-fluoroacetophenone with a suitable aldehyde or thioether precursor under basic conditions (e.g., NaOH in ethanol) .
- Step 2 : Introduction of the isopropylthio group. This may involve nucleophilic substitution using isopropylthiol or thiolation agents under controlled temperatures (40–60°C) and inert atmospheres to prevent oxidation .
- Optimization : Catalyst selection (e.g., piperidine for condensation), solvent polarity (ethanol vs. DMF), and reaction time are critical. Evidence suggests yields improve with slow addition of reagents and anhydrous conditions to minimize side reactions .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the fluorophenyl aromatic protons (δ 7.2–7.8 ppm) and the isopropylthio methyl groups (δ 1.2–1.4 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis provides definitive structural confirmation, particularly for stereochemical assignments .
Q. How does the isopropylthio group influence the compound’s reactivity and stability?
The thioether group enhances lipophilicity and may participate in redox reactions. Stability studies recommend storage under nitrogen to prevent oxidation to sulfoxides. Reactivity with electrophiles (e.g., alkyl halides) can be exploited for further functionalization, but acidic or high-temperature conditions may cleave the C–S bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying substituents on the phenyl ring?
Contradictions often arise from electronic effects. For example:
- Electron-withdrawing groups (e.g., –NO2) : May reduce nucleophilic attack efficiency during thioether formation, requiring longer reaction times .
- Steric hindrance : Bulky substituents near the reaction site (e.g., ortho-fluoro groups) can lower yields. Computational modeling (DFT) helps predict steric/electronic effects .
- Methodological adjustments : Use of phase-transfer catalysts or microwave-assisted synthesis can mitigate these issues .
Q. What mechanistic insights exist for the formation of the propan-2-one core in this compound?
Mechanistic studies suggest:
- Claisen-Schmidt pathway : Base-catalyzed enolate formation from 4-fluoroacetophenone, followed by aldol addition and dehydration. Isotopic labeling (e.g., deuterated solvents) tracks proton transfer steps .
- Thiolation mechanism : The isopropylthio group is introduced via SN2 displacement, with evidence of a thiyl radical intermediate in the presence of light or initiators .
Q. How should researchers address inconsistencies in spectral data caused by sample degradation or impurities?
- Degradation control : Store samples at –20°C under argon. Monitor purity via HPLC before analysis .
- Impurity profiling : Use preparative TLC or column chromatography to isolate degradation products (e.g., sulfoxides) .
- Advanced techniques : Variable-temperature NMR or hyphenated LC-MS can distinguish between conformational isomers and degradation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
